E3 Ligase Ligand-linker Conjugate 100

Targeted Protein Degradation PROTAC Design E3 Ligase Selectivity

Substituting one E3 ligase ligand-linker conjugate for another can profoundly alter PROTAC degradation profiles, leading to experimental failure and irreproducible results. E3 Ligase Ligand-linker Conjugate 100 is a precisely defined, high-purity CRBN-recruiting building block that eliminates this risk. It features a thalidomide-based cereblon ligand coupled to a rigid, piperidine-containing linker, providing a more constrained scaffold than flexible PEG linkers for systematic SAR studies on ternary complex geometry. Key attributes include: Consistent ≥98% purity and reliable DMSO solubility (10 mM) for reproducible high-throughput PROTAC library synthesis. A unique linker architecture that enables researchers to probe conformational constraints on ubiquitination efficiency and degradation kinetics. Ideal for constructing CRBN-dependent degraders targeting oncoproteins where VHL-based approaches show limited efficacy.

Molecular Formula C26H31N5O6
Molecular Weight 509.6 g/mol
Cat. No. B12384521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 100
Molecular FormulaC26H31N5O6
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CC(=O)O
InChIInChI=1S/C26H31N5O6/c32-21-4-3-20(23(35)27-21)31-24(36)18-2-1-17(9-19(18)25(31)37)30-7-5-16(6-8-30)10-28-12-26(13-28)14-29(15-26)11-22(33)34/h1-2,9,16,20H,3-8,10-15H2,(H,33,34)(H,27,32,35)/t20-/m0/s1
InChIKeyVHJOJNBGACKDTI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 100 Overview


E3 Ligase Ligand-linker Conjugate 100 is a synthetic PROTAC (Proteolysis Targeting Chimera) building block consisting of a Cereblon (CRBN) E3 ubiquitin ligase ligand, specifically thalidomide, covalently attached to a proprietary linker via a piperidine-containing spacer . The conjugate serves as a key bifunctional intermediate, enabling the assembly of complete PROTAC molecules upon conjugation to a target protein ligand . With a molecular formula of C₂₆H₃₁N₅O₆ and a molecular weight of 509.55 g/mol, the compound is characterized by a purity of ≥98% and demonstrates typical solubility of 10 mM in DMSO, suitable for in vitro biological assays . As a CRBN recruiter, it directs target proteins for ubiquitination and subsequent proteasomal degradation, a mechanism distinct from VHL- or MDM2-based PROTAC strategies [1].

CRBN-recruiting PROTAC intermediate for targeted protein degradation studies
High-purity building block suitable for reproducible conjugation workflows
DMSO-soluble for automated high-throughput PROTAC library assembly

Why Generic Substitution Fails in PROTAC Conjugates


The functional outcome of a PROTAC is exquisitely sensitive to both the choice of E3 ligase and the precise chemical nature of the linker that joins the two binding moieties. While thalidomide-based CRBN ligands are widely used, substitution with a different CRBN conjugate—or a conjugate targeting an alternate ligase such as VHL—can profoundly alter degradation potency, selectivity, and even the identity of proteins degraded [1]. For instance, systematic comparison of CRBN- and VHL-recruiting PROTACs built from the same promiscuous kinase inhibitor revealed that the two E3 ligases degrade distinct subsets of target proteins, with VHL conjugates exhibiting generally higher degradation selectivity [2]. Furthermore, linker composition (e.g., PEG length, rigidity, attachment vector) dictates ternary complex geometry and stability, with studies demonstrating that GSPT1 degradation is entirely dependent on the length of a flexible PEG linker attached to a thalidomide-derived CRBN ligand [3]. Consequently, substituting E3 Ligase Ligand-linker Conjugate 100 with a seemingly similar in-class analog without rigorous empirical validation introduces significant risk of experimental failure and irreproducible degradation profiles.

E3 ligase choice (CRBN vs VHL) yields distinct degradation subsets; direct substitution may alter target profile
Linker composition (piperidine vs PEG) changes ternary complex geometry and degradation efficiency; not interchangeable without validation
Purity differences among conjugates can affect conjugation yield and reproducibility; lower-grade analogs may introduce impurities

Conjugate 100 Quantitative Differentiation Evidence


CRBN vs VHL Degradation Selectivity

E3 Ligase Ligand-linker Conjugate 100 recruits the Cereblon (CRBN) E3 ligase, which exhibits a degradation selectivity profile distinct from that of the more commonly used von Hippel-Lindau (VHL) E3 ligase [1]. In a systematic head-to-head evaluation using a promiscuous kinase inhibitor warhead, CRBN-recruiting PROTACs degraded 10 out of 54 bound kinases, whereas VHL-recruiting PROTACs degraded 12 out of 54 bound kinases, with only partial overlap between the two degradation sets [1]. This quantitative divergence underscores that the choice of E3 ligase ligand directly determines which proteins within a target class are efficiently degraded.

CRBN vs VHL Selectivity
Head-to-head
CRBN: 10 of 54 kinases degraded
VHL: 12 of 54 kinases degraded
Distinct degradation subsets reported; ligase choice determines degradable targets
Class-level inference; warhead-dependent proteomics data
Targeted Protein Degradation PROTAC Design E3 Ligase Selectivity

Piperidine Linker: Distinct Physicochemical Profile

The linker region of E3 Ligase Ligand-linker Conjugate 100 incorporates a rigid piperidine ring and a terminal carboxylic acid, a structural motif that diverges significantly from the flexible polyethylene glycol (PEG) chains found in conjugates such as Thalidomide-O-PEG2-propargyl (Conjugate 32) [1]. This compositional difference yields a higher molecular weight (509.55 vs. 441.87 g/mol), a larger topological polar surface area (tPSA; 124 Ų vs. 98 Ų), and a more lipophilic calculated partition coefficient (cLogP; ~1.2 vs. ~-0.5), as derived from SMILES analysis .

Linker Physicochemical Profile
Head-to-head
MW +67.68 g/mol, tPSA +26 Ų, cLogP Δ ~1.7 vs PEG2 conjugate
Rigid piperidine linker alters solubility and conformational flexibility
Computed from canonical SMILES; influences ternary complex geometry
Medicinal Chemistry PROTAC Linker Design Physicochemical Properties

Higher Purity for Reproducible PROTAC Synthesis

E3 Ligase Ligand-linker Conjugate 100 is supplied with a certified purity of ≥98% as determined by HPLC . In contrast, certain alternative E3 ligase ligand-linker conjugates, such as the 95% purity grade of E3 Ligase Ligand-Linker Conjugates 1, are commercially available at lower purity specifications .

Chemical Purity
Cross-study comparable
≥98% (HPLC), ≥3 pp higher than 95% grade conjugate
Higher initial purity may reduce side products in conjugation
Vendor COA; purity advantage supports reproducible synthesis
Chemical Synthesis PROTAC Building Blocks Quality Control

Optimized DMSO Solubility for PROTAC Workflows

The conjugate demonstrates typical solubility in DMSO at a concentration of 10 mM, as noted in product technical documentation . This solubility profile supports the preparation of concentrated stock solutions without the need for sonication or heating, which is advantageous for high-throughput PROTAC library construction.

DMSO Solubility
Reported
10 mM (typical)
Supports concentrated stock preparation without auxiliary methods
Per vendor protocols; enables automated liquid handling
Solubility In Vitro Assays PROTAC Chemistry

Conjugate 100 Application Scenarios


CRBN-Recruiting PROTAC Synthesis for Oncology Targets

Given its specific CRBN recruitment profile [1], Conjugate 100 is ideally suited for constructing PROTACs aimed at degrading oncoproteins that are preferentially ubiquitinated by the CRBN E3 ligase machinery. This is particularly relevant for targets where VHL-based PROTACs have shown limited degradation efficiency, as evidenced by differential kinase degradation selectivity data [1].

CRBN Molecular Glue Degrader Development

The thalidomide moiety of Conjugate 100 not only recruits CRBN but can also induce neo-substrate interactions—a hallmark of molecular glue degraders. Researchers exploring CRBN-dependent protein degradation beyond traditional PROTACs can use Conjugate 100 as a starting point to design novel glues, capitalizing on the documented ability of CRBN ligands to redirect the ligase's substrate specificity [1].

Linker Rigidity and Ternary Complex Formation Studies

The unique piperidine-containing linker of Conjugate 100 provides a more rigid scaffold compared to flexible PEG linkers . This rigidity can be exploited in systematic structure-activity relationship (SAR) studies to probe how linker conformational constraints influence ternary complex geometry, ubiquitination efficiency, and degradation kinetics [2]. Such studies are critical for rational PROTAC optimization.

High-Throughput PROTAC Library for Kinase Degradation

The compound's high purity (≥98%) and reliable DMSO solubility (10 mM) make it a robust building block for automated, high-throughput synthesis of CRBN-based PROTAC libraries. This is especially valuable in large-scale screening campaigns aimed at identifying degraders for specific kinase targets or other protein classes, where reproducibility and compound integrity are paramount.

Application
Selection Property
Validation Focus
CRBN-dependent protein degradation studies
CRBN recruitment profile
Degradation selectivity assessment
Molecular glue degrader probe development
CRBN neo-substrate interaction potential
Substrate specificity shift analysis
Linker geometry-activity relationship studies
Piperidine linker rigidity
Ternary complex geometry evaluation
High-throughput PROTAC library construction
High purity and DMSO solubility
Reproducibility in automated synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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